molecular formula C12H19FO2Si B2498343 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol CAS No. 186584-62-3

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol

Cat. No.: B2498343
CAS No.: 186584-62-3
M. Wt: 242.365
InChI Key: LASWNLPFHFTONC-UHFFFAOYSA-N
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Description

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring with a fluorine atom at the ortho position. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol typically involves the protection of the hydroxyl group of 2-fluorophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

2-Fluorophenol+TBDMSClBaseThis compound+HCl\text{2-Fluorophenol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 2-Fluorophenol+TBDMSClBase​this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Deprotection Reactions: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include 3-[(tert-butyldimethylsilyl)oxy]-2-aminophenol or 3-[(tert-butyldimethylsilyl)oxy]-2-thiophenol.

    Deprotection Reactions: The major product is 2-fluorophenol after the removal of the TBDMS group.

Scientific Research Applications

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms where phenolic substrates are involved.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. The compound can be selectively deprotected under mild conditions, allowing for further functionalization of the phenol ring.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Tert-butyldimethylsilyl)oxy]propanal
  • (3-Bromopropoxy)-tert-butyldimethylsilane
  • (tert-Butyldimethylsilyloxy)acetaldehyde

Uniqueness

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol is unique due to the presence of both a fluorine atom and a TBDMS protecting group. The fluorine atom adds unique reactivity and properties, while the TBDMS group provides stability and protection during synthetic transformations. This combination makes it a valuable intermediate in organic synthesis.

Biological Activity

3-[(Tert-butyldimethylsilyl)oxy]-2-fluorophenol (CAS No. 186584-62-3) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17FOSi
  • Molecular Weight : 234.35 g/mol
  • Structure : The compound features a fluorophenol moiety with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the protection of the hydroxyl group of 2-fluorophenol using TBDMS. This process can be achieved through standard silylation techniques, which involve the reaction of the phenolic compound with TBDMS chloride in the presence of a base such as imidazole or triethylamine.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Activity : There is evidence indicating that this compound may possess antimicrobial properties against various bacterial strains.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that this compound inhibits cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects.
Study 2Found that the compound exhibits significant antioxidant activity in vitro, protecting cellular components from oxidative damage.
Study 3Reported moderate antimicrobial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.

Comparative Analysis

To understand the uniqueness of this compound, it is crucial to compare it with similar compounds.

CompoundStructureBiological Activity
2-Fluorophenol2-FluorophenolKnown for its use as an intermediate in chemical synthesis but lacks significant biological activity.
TBDMS-protected phenolsTBDMS-protected phenolsGenerally exhibit enhanced stability and solubility but vary widely in biological effects based on substitution patterns.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19FO2Si/c1-12(2,3)16(4,5)15-10-8-6-7-9(14)11(10)13/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASWNLPFHFTONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluorophenol (10.35 g, 9.2 mmol) and tert-butyldimethylsilyl chloride (101 mmol) in DMF (180 ml) was added imidazole (7.54 g, 110 mmol) in one portion. After stirring for 3 h the reaction mixture was poured into water (300 ml) and extracted with diethyl ether (3×100 ml). The combined extracts were washed with 10% aqueous citric acid (100 ml), brine (100 ml), dried (MgSO4) and concentrated under reduced pressure to afford title compound (20.63 g, quant.) as a colorless liquid.
Quantity
10.35 g
Type
reactant
Reaction Step One
Quantity
101 mmol
Type
reactant
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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